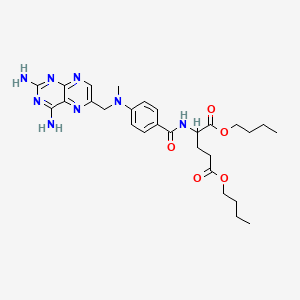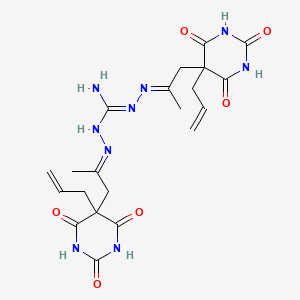
S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C10H20N2O2S2 It is known for its unique structure, which includes a thiosulfate group bonded to a cyclohexylpropylamidino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylpropylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylpropylamine + Carbon disulfide → Intermediate
- Intermediate + Hydrogen peroxide → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amidino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thiosulfate groups.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biochemical pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials.
Mecanismo De Acción
The mechanism by which S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can undergo redox reactions, modulating the activity of target molecules. The amidino group can form hydrogen bonds and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Sodium thiosulfate: Commonly used in medical and industrial applications.
Cyclohexylamine derivatives: Used in organic synthesis and pharmaceuticals.
Uniqueness: S-((N-Cyclohexylpropylamidino)methyl) hydrogen thiosulfate is unique due to its combined thiosulfate and amidino functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
40283-58-7 |
|---|---|
Fórmula molecular |
C11H22N2O3S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propylcyclohexane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
Clave InChI |
HGWIZOCGEBLKOS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


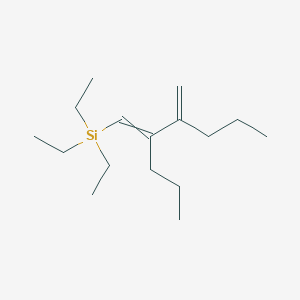
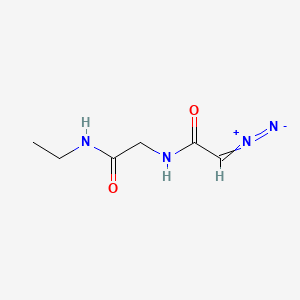

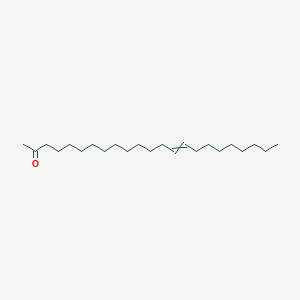

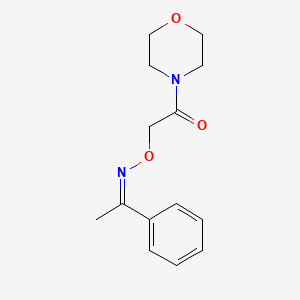

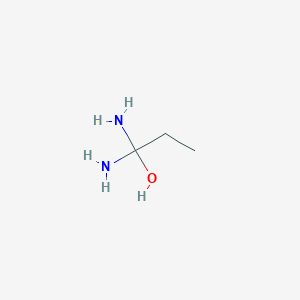
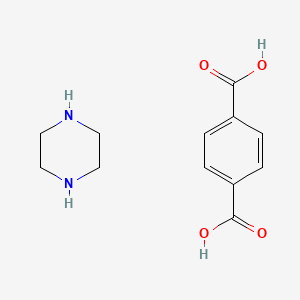

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
